molecular formula C21H24N4O4S2 B3032237 (3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone CAS No. 1291487-00-7

(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone

Cat. No.: B3032237
CAS No.: 1291487-00-7
M. Wt: 460.6
InChI Key: ZGTBUCBNSKKQLP-UHFFFAOYSA-N
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Description

The compound "(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone" features a pyrazole ring substituted with methyl groups at positions 3 and 5, linked via a methanone bridge to a thiophene ring. The thiophene is further modified with a sulfonyl group connected to a 4-(3-methoxyphenyl)piperazine moiety. This structure combines a heterocyclic core (pyrazole-thiophene) with a sulfonamide-piperazine pharmacophore, which is often associated with receptor-binding activity in medicinal chemistry .

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S2/c1-15-13-16(2)25(22-15)21(26)20-19(7-12-30-20)31(27,28)24-10-8-23(9-11-24)17-5-4-6-18(14-17)29-3/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTBUCBNSKKQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112911
Record name Methanone, (3,5-dimethyl-1H-pyrazol-1-yl)[3-[[4-(3-methoxyphenyl)-1-piperazinyl]sulfonyl]-2-thienyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-00-7
Record name Methanone, (3,5-dimethyl-1H-pyrazol-1-yl)[3-[[4-(3-methoxyphenyl)-1-piperazinyl]sulfonyl]-2-thienyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291487-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,5-dimethyl-1H-pyrazol-1-yl)[3-[[4-(3-methoxyphenyl)-1-piperazinyl]sulfonyl]-2-thienyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone exhibits significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that combines a pyrazole moiety with a thiophene and piperazine, which are known for their diverse biological activities. The structural formula can be summarized as follows:

C17H20N4O3S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Key Features:

  • Molecular Weight : 344.43 g/mol
  • Functional Groups : Pyrazole, thiophene, piperazine, methoxy group, sulfonamide.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to the one have shown activity against various pathogens, including resistant strains of bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

Antitumor Activity

Research indicates that pyrazole derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells. The compound’s ability to interact with specific cellular targets can lead to cell cycle arrest and subsequent cell death.

Case Studies

  • Antimicrobial Evaluation :
    • A study conducted on structurally similar pyrazole compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity against resistant strains .
  • Antitumor Effects :
    • In vitro studies have shown that certain pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds were found to be in the micromolar range (e.g., 5–20 µM), suggesting a promising avenue for further development .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : Compounds like this often act as inhibitors of key enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways that control cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/ MIC ValuesReference
AntimicrobialGram-positive bacteria10–50 µg/mL
AntitumorHeLa Cells5 µM
MCF-7 Cells20 µM

Comparison with Similar Compounds

Structural Features

Compound Name / ID Key Structural Elements Distinguishing Features
Target Compound 3,5-Dimethylpyrazole, thiophene-sulfonyl-piperazine, methanone bridge Presence of sulfonyl-piperazine-methoxyphenyl group on thiophene
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) Bis-pyrazole, thieno[2,3-b]thiophene, dual methanone bridges Lacks sulfonyl-piperazine; features fused thienothiophene and dual pyrazole units
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone 3,5-Dimethylpyrazole, methanone bridge, pyrazolo[3,4-d]pyrimidine Replaces thiophene-sulfonyl-piperazine with pyrazolopyrimidine-phenyl group
3,6-Bis-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine Bis-pyrazole, tetrazine core Central tetrazine ring instead of thiophene-sulfonyl-piperazine

Spectroscopic and Analytical Data

Parameter Target Compound (Expected) Compound 7b Compound 10
IR (C=O stretch) ~1700–1720 cm⁻¹ 1720 cm⁻¹ Not reported
¹H-NMR (CH3) δ ~2.2–2.5 ppm (pyrazole-CH3) δ 2.22 ppm (6H, CH3) δ 2.22 ppm (6H, CH3)
Mass Spec (M+) Estimated ~550–600 g/mol 538 (M+) 604 (M+)
Biological Activity Hypothesized CNS activity (piperazine-sulfonamide motif) Not reported Not reported

Pharmacological Implications

  • The sulfonyl-piperazine group in the target compound may enhance solubility and receptor affinity compared to analogs lacking this moiety (e.g., compound 7b). Piperazine derivatives are known for modulating serotonin and dopamine receptors .
  • Pyrazolopyrimidine derivatives (e.g., compound in ) often exhibit kinase inhibitory activity, suggesting divergent therapeutic targets compared to the thiophene-sulfonyl-piperazine scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone

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